molecular formula C11H11N3O6S B14013047 (2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate CAS No. 83498-83-3

(2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate

Cat. No.: B14013047
CAS No.: 83498-83-3
M. Wt: 313.29 g/mol
InChI Key: JHHKHAMWZAADJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate is a complex organic compound that belongs to the class of nitroimidazoles. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both nitro and sulfonate groups in the molecule contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the nitration of imidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts may also be used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

(2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiparasitic activities.

    Medicine: Investigated for its potential use in treating infections caused by anaerobic bacteria and protozoa.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate involves the reduction of the nitro group to generate reactive nitrogen species (RNS) such as nitric oxide (NO). These reactive species can cause damage to cellular components, including DNA, leading to cell death . The compound targets anaerobic organisms that possess the necessary enzymes to reduce the nitro group.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole used as an antimicrobial agent.

    Tinidazole: Similar in structure and used for similar applications.

    Ornidazole: Another nitroimidazole with similar antimicrobial properties.

Uniqueness

(2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate is unique due to the presence of the methoxyphenyl and sulfonate groups, which may enhance its solubility and bioavailability compared to other nitroimidazoles .

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various fields of science and industry.

Properties

CAS No.

83498-83-3

Molecular Formula

C11H11N3O6S

Molecular Weight

313.29 g/mol

IUPAC Name

(2-methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate

InChI

InChI=1S/C11H11N3O6S/c1-13-7-12-10(14(15)16)11(13)21(17,18)20-9-6-4-3-5-8(9)19-2/h3-7H,1-2H3

InChI Key

JHHKHAMWZAADJA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1S(=O)(=O)OC2=CC=CC=C2OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.